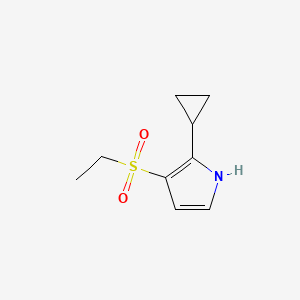

2-Cyclopropyl-3-(ethylsulfonyl)-1H-pyrrole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13NO2S |

|---|---|

Molecular Weight |

199.27 g/mol |

IUPAC Name |

2-cyclopropyl-3-ethylsulfonyl-1H-pyrrole |

InChI |

InChI=1S/C9H13NO2S/c1-2-13(11,12)8-5-6-10-9(8)7-3-4-7/h5-7,10H,2-4H2,1H3 |

InChI Key |

FJYPIKBNKLPCGD-UHFFFAOYSA-N |

Canonical SMILES |

CCS(=O)(=O)C1=C(NC=C1)C2CC2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyclopropyl 3 Ethylsulfonyl 1h Pyrrole

Retrosynthetic Analysis and Strategic Disconnections for the Pyrrole (B145914) Core

A retrosynthetic analysis of 2-Cyclopropyl-3-(ethylsulfonyl)-1H-pyrrole reveals several potential bond disconnections that lead to readily available starting materials. The primary strategic consideration involves the formation of the pyrrole ring itself, followed by the regioselective introduction of the cyclopropyl (B3062369) and ethylsulfonyl substituents.

Identification of Key Pyrrole Ring Formation Strategies

The pyrrole ring is a common motif in organic chemistry, and numerous methods for its construction have been developed. For the target molecule, three main retrosynthetic disconnections are considered, each corresponding to a major named reaction used in pyrrole synthesis:

Paal-Knorr Synthesis Disconnection: This approach involves the disconnection of the two C-N bonds of the pyrrole ring, leading to a 1,4-dicarbonyl compound and a primary amine (or ammonia). For the target molecule, this would require a 1,4-dicarbonyl precursor bearing the cyclopropyl and ethylsulfonyl groups at the appropriate positions.

Hantzsch Pyrrole Synthesis Disconnection: This strategy involves a multi-component condensation and leads to a disconnection into an α-haloketone, a β-ketoester (or a related active methylene (B1212753) compound), and ammonia (B1221849) or a primary amine. This disconnection offers flexibility in the placement of the cyclopropyl and ethylsulfonyl groups on the respective ketone and ester fragments.

Transition Metal-Catalyzed Cyclization Disconnection: Modern synthetic methods often employ transition metals to catalyze the formation of heterocyclic rings. A plausible disconnection in this category would involve a precursor that can undergo an intramolecular cyclization or an intermolecular annulation reaction, facilitated by a suitable metal catalyst.

Considerations for Regioselective Functionalization

The key challenge in the synthesis of this compound is the precise placement (regioselectivity) of the two different substituents.

In a Paal-Knorr approach, the regiochemistry is dictated by the synthesis of the 1,4-dicarbonyl precursor. The cyclopropyl group would likely be introduced adjacent to one carbonyl, and the ethylsulfonyl group adjacent to the other, to ensure the desired 2,3-substitution pattern in the final pyrrole.

For the Hantzsch synthesis , the regioselectivity is determined by which fragment carries which substituent. To achieve the target structure, the α-haloketone would need to contain the cyclopropyl group, and the β-keto compound would need to incorporate the ethylsulfonyl group.

Transition metal-catalyzed methods offer unique opportunities for controlling regioselectivity through the choice of catalyst, ligands, and reaction conditions. For instance, a directed C-H functionalization or a specific cyclization precursor could be designed to yield the desired isomer.

Approaches to Pyrrole Ring Construction

Based on the retrosynthetic analysis, the following sections explore the practical application of these strategies to the synthesis of this compound.

Paal-Knorr Condensation and its Variants for Substituted Pyrroles

The Paal-Knorr synthesis is a robust and widely used method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and ammonia or primary amines. wikipedia.orgwikipedia.orgorganic-chemistry.org The reaction typically proceeds under acidic or neutral conditions. organic-chemistry.org

For the synthesis of the target molecule, a hypothetical 1,4-dicarbonyl precursor, 1-cyclopropyl-2-(ethylsulfonyl)butane-1,4-dione, would be required. The synthesis of such a precursor is a significant challenge in itself. organic-chemistry.org Once obtained, this diketone could be condensed with ammonia to yield the desired pyrrole.

| Reactant 1 (1,4-Dicarbonyl) | Reactant 2 (Amine Source) | Conditions | Product |

| 1-Cyclopropyl-2-(ethylsulfonyl)butane-1,4-dione | Ammonia (NH₃) or Ammonium Acetate | Acetic Acid, heat | This compound |

While conceptually straightforward, the Paal-Knorr approach is contingent on the successful synthesis of the highly functionalized 1,4-diketone.

Hantzsch Pyrrole Synthesis and Adaptations for Specific Substituents

The Hantzsch pyrrole synthesis is a three-component reaction that offers a convergent approach to polysubstituted pyrroles. wikipedia.org The classical reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia. wikipedia.org

To apply this to the synthesis of this compound, the following precursors would be necessary:

An α-haloketone bearing a cyclopropyl group: For example, 1-bromo-1-cyclopropylethanone. The synthesis of α-haloketones is well-established and can be achieved by the halogenation of the corresponding ketone. wikipedia.orgmdpi.com

A β-keto compound with an ethylsulfonyl group: A plausible candidate would be ethyl 2-(ethylsulfonyl)acetoacetate or a related β-keto sulfone. The synthesis of β-keto sulfones has been explored through various methods, including the reaction of enolates with sulfonylating agents. rsc.orgrsc.orglppcollegerisod.ac.inacs.orgnih.gov

The proposed Hantzsch synthesis would proceed as follows:

| Reactant 1 (β-Keto Sulfone) | Reactant 2 (α-Halo Cyclopropyl Ketone) | Reactant 3 (Amine) | Conditions | Product |

| 3-(Ethylsulfonyl)pentane-2,4-dione | 1-Bromo-1-cyclopropylethanone | Ammonia (NH₃) | Base or heat | This compound |

This approach appears more feasible than the Paal-Knorr synthesis due to the greater accessibility of the individual starting materials.

Transition Metal-Catalyzed Cyclizations for Pyrrole Ring Formation

Modern synthetic organic chemistry has seen a surge in the use of transition metals to catalyze the formation of heterocyclic rings, often with high efficiency and selectivity. organic-chemistry.org

One potential strategy for the synthesis of this compound could involve a transition metal-catalyzed [3+2] cycloaddition. For instance, a vinyl cyclopropane (B1198618) derivative could act as a three-carbon component, reacting with a two-atom synthon under metal catalysis.

Another approach could be the intramolecular cyclization of a suitably functionalized acyclic precursor. For example, a molecule containing both an alkyne and an amine, with the cyclopropyl and ethylsulfonyl groups already in place, could undergo a metal-catalyzed cyclization to form the pyrrole ring.

A recently developed method for the synthesis of 2,3-disubstituted pyrroles involves the Lewis acid-promoted cyclization of N-sulfonyl vinylogous carbamates and amides with alkynes. nih.govnih.gov This modular route allows for variation at the N-sulfonyl group and the C2 and C3 substituents. nih.govnih.gov Adapting this methodology could provide a modern and efficient route to the target compound.

| Catalyst | Precursor Type | General Transformation | Potential for Target Synthesis |

| Rhodium(II) or Zinc(II) complexes | Dienyl azides | Intramolecular cyclization | Could be adapted if a dienyl azide (B81097) with the required substituents can be synthesized. organic-chemistry.org |

| Palladium or Gold complexes | Enynes or related unsaturated systems | Cycloisomerization | A suitably substituted enyne could be designed to cyclize to the desired pyrrole. |

| Lewis Acids (e.g., BF₃·OEt₂) | N-Sulfonyl vinylogous carbamates and alkynes | 5-exo-trig cyclization | A promising route if a cyclopropyl-substituted alkyne and an ethylsulfonyl-containing carbamate (B1207046) are used. nih.govnih.gov |

The Cloke-Wilson rearrangement, which involves the ring-opening and cyclization of cyclopropyl ketones, could also be considered as a potential pathway to a dihydropyrrole intermediate, which could then be oxidized to the target pyrrole. rsc.org

[3+2] Cycloaddition Reactions in Pyrrole Synthesis

The formation of the pyrrole ring often capitalizes on the efficiency of cycloaddition reactions, with the [3+2] cycloaddition being a particularly powerful method for constructing this five-membered heterocycle. nih.govmdpi.com This classification of reaction involves the combination of a three-atom component with a two-atom component to form the cyclic structure.

One of the most classic and versatile examples of a [3+2] cycloaddition for pyrrole synthesis is the Van Leusen pyrrole synthesis. mdpi.comnih.gov This reaction typically employs a tosylmethyl isocyanide (TosMIC) as the three-atom synthon. nih.govorganic-chemistry.org The reaction mechanism commences with the base-mediated deprotonation of TosMIC to form a stabilized carbanion. This anion then acts as a nucleophile, attacking an electron-deficient alkene (the two-atom component), such as an α,β-unsaturated ketone, ester, or sulfone, in a Michael-type addition. The resulting intermediate undergoes an intramolecular cyclization, where the isocyanide carbon attacks the enolate. Subsequent elimination of the tosyl group, which is an excellent leaving group, and tautomerization leads to the formation of the aromatic pyrrole ring. nih.gov The versatility of the Van Leusen reaction allows for the synthesis of a wide array of substituted pyrroles, as the substitution pattern is dictated by the choice of the starting alkene. mdpi.commdpi.com

More contemporary approaches have expanded the scope of [3+2] cycloadditions for pyrrole synthesis, leveraging advances in photochemistry. rsc.orgrsc.org Visible-light-induced photocatalytic methods have emerged, offering mild and redox-neutral conditions. rsc.orgnih.gov These reactions can involve various starting materials, such as the cycloaddition of 2H-azirines with alkynes, facilitated by organic dye photocatalysts. nih.gov Another photocatalytic strategy involves the annulation of N-aryl glycinates with activated alkenes, proceeding through radical-mediated pathways to construct polysubstituted pyrrole architectures under exceptionally mild conditions. rsc.orgrsc.org

| [3+2] Cycloaddition Method | Key Reagents | Reaction Type | Typical Result |

| Van Leusen Pyrrole Synthesis | Tosylmethyl isocyanide (TosMIC), electron-deficient alkene, base | Ionic, Thermal | 3,4-Disubstituted Pyrroles |

| Photocatalytic [3+2] Annulation | N-aryl glycinates, activated alkenes, photocatalyst | Radical, Photochemical | Polysubstituted Pyrroles |

| Photocatalytic [3+2] Cycloaddition | 2H-Azirines, alkynes, organic dye photocatalyst | Photochemical | Highly Functionalized Pyrroles |

Introduction of the Cyclopropyl Moiety at the 2-Position

The introduction of the cyclopropyl group, a strained three-membered ring, onto the pyrrole nucleus at the C2 position can be achieved through several distinct strategies. These methods can be broadly categorized by whether the cyclopropyl ring is added after the pyrrole core is formed or if it is incorporated into a precursor that is then used to build the heterocycle.

Post-Cyclization Functionalization with Cyclopropyl Reagents

This approach involves the direct installation of a cyclopropyl group onto a pre-formed pyrrole ring. Modern cross-coupling reactions are the predominant methods for achieving this transformation. The Suzuki-Miyaura cross-coupling reaction is a highly effective technique, involving the palladium-catalyzed reaction of a halopyrrole (e.g., 2-bromopyrrole) with cyclopropylboronic acid. nih.gov This method is valued for its mild reaction conditions and high tolerance for various functional groups. nih.gov

Alternatively, cobalt-catalyzed cross-coupling reactions provide another route, utilizing cyclopropyl Grignard reagents (cyclopropylmagnesium bromide) as the coupling partner for an alkyl or aryl halide. organic-chemistry.orgorganic-chemistry.org These methods are advantageous due to the use of less expensive and more earth-abundant cobalt catalysts. organic-chemistry.org Direct C-H activation or functionalization represents a more atom-economical frontier, where a C-H bond at the 2-position of the pyrrole is directly converted to a C-cyclopropyl bond, often using palladium catalysis and specialized ligands. nih.govnih.gov

Utilization of Pre-functionalized Cyclopropyl Building Blocks

An alternative and powerful strategy involves constructing the pyrrole ring from precursors that already contain the cyclopropyl moiety. This approach circumvents potential issues with regioselectivity in post-cyclization functionalization. A common method is the ring-opening cyclization of cyclopropyl ketones. For instance, alkylidenecyclopropyl ketones can undergo an intermolecular cyclization with primary amines to efficiently produce 2,3,4-trisubstituted pyrroles. acs.orgorganic-chemistry.org The mechanism is proposed to involve a distal cleavage of a C-C bond within the strained cyclopropane ring, followed by ring expansion and aromatization to yield the pyrrole product. organic-chemistry.org

Another example involves the reaction of doubly activated cyclopropanes, such as 1-nitro-cyclopropyl ketones, with primary amines. acs.org This reaction proceeds through a ring-opening and subsequent cyclization to form dihydropyrroles, which can then be readily oxidized to the corresponding aromatic pyrroles using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). acs.org

| Strategy | Description | Example Reaction | Key Reagents |

| Post-Cyclization Functionalization | Adding cyclopropyl group to a pre-formed pyrrole | Suzuki-Miyaura Coupling | 2-Bromopyrrole, Cyclopropylboronic acid, Pd catalyst |

| Building Block Utilization | Building the pyrrole ring from a cyclopropyl precursor | Ring-Opening Cyclization | Alkylidenecyclopropyl ketone, Amine |

Stereochemical Control in Cyclopropyl Group Introduction

When stereochemistry is a consideration, methods that provide control over the configuration of the cyclopropyl group are essential. If employing a building block approach, stereochemically defined cyclopropyl precursors can be synthesized. For example, asymmetric Simmons-Smith cyclopropanation reactions of allylic alcohols can produce chiral cyclopropyl alcohols, which can then be converted into the necessary ketone or other functional group for pyrrole synthesis. nih.gov

For post-cyclization strategies, recent advances in enantioselective C-H activation offer a pathway to chiral products. Using a palladium catalyst paired with a specifically designed chiral mono-N-protected amino acid ligand, it is possible to achieve enantioselective C-H activation of cyclopropanes and couple them with organoboron reagents. nih.gov This principle can be applied to the direct, asymmetric C-H cyclopropylation of a suitable pyrrole substrate, providing stereochemical control during the C-C bond formation.

Installation of the Ethylsulfonyl Group at the 3-Position

The final key transformation is the regioselective introduction of the ethylsulfonyl (–SO₂Et) group at the C3 position of the pyrrole ring. This is a challenging step, as the inherent electronic properties of the pyrrole ring strongly favor electrophilic attack at the C2 and C5 positions.

Electrophilic Sulfonylation Strategies on the Pyrrole Nucleus

Direct electrophilic substitution on an unsubstituted 1H-pyrrole with an electrophile like ethanesulfonyl chloride is highly likely to yield the 2-substituted product. slideshare.netonlineorganicchemistrytutor.com This is because the carbocation intermediate formed by attack at the C2 position is significantly more stabilized by resonance (three resonance structures) than the intermediate formed from C3 attack (two resonance structures). slideshare.net

To achieve the desired C3 regioselectivity, a directing group strategy is required. This typically involves placing a large, sterically demanding protecting group on the pyrrole nitrogen. This bulky group physically blocks the C2 and C5 positions, forcing the incoming electrophile to react at the less hindered C3 or C4 positions. quimicaorganica.org Commonly used bulky N-protecting groups include the triisopropylsilyl (TIPS) group. quimicaorganica.org An even more effective strategy often involves the use of an N-phenylsulfonyl protecting group. This group not only provides steric hindrance but also withdraws electron density from the ring, modulating its reactivity. The N-phenylsulfonyl group has been shown to be highly effective in directing Friedel-Crafts acylation to the C3 position, a principle that extends to sulfonylation. cdnsciencepub.com

The synthetic sequence would therefore involve:

Protection of the pyrrole nitrogen with a bulky group (e.g., phenylsulfonyl chloride).

Electrophilic sulfonylation using ethanesulfonyl chloride and a suitable Lewis acid catalyst (e.g., AlCl₃). The steric bulk of the N-protecting group directs the sulfonylation to the C3 position.

Removal of the N-protecting group under appropriate conditions (e.g., mild alkaline hydrolysis for the N-phenylsulfonyl group) to yield the final 3-(ethylsulfonyl)-1H-pyrrole derivative. cdnsciencepub.com

The choice of Lewis acid and reaction conditions can also influence the regiochemical outcome of electrophilic substitutions on N-protected pyrroles. researchgate.netresearchgate.net

Nucleophilic Substitution Approaches for Sulfonyl Group Introduction

The introduction of the ethylsulfonyl group at the C3 position of the 2-cyclopropyl-1H-pyrrole core can be achieved through nucleophilic substitution strategies. A common method involves the reaction of a pre-functionalized pyrrole ring with an appropriate sulfonylating agent. For instance, the synthesis may start with a 2-cyclopropyl-1H-pyrrole that has been metalated at the C3 position, creating a nucleophilic carbon center. This intermediate can then react with an electrophilic sulfur reagent like ethylsulfonyl chloride.

The regioselectivity of this substitution is crucial. Direct electrophilic sulfonation of the pyrrole ring often leads to substitution at the more reactive C2 position. Therefore, a blocking group at the C2 position or a directing group on the pyrrole nitrogen may be employed to favor C3 substitution. researchgate.net Alternatively, building the pyrrole ring with the sulfonyl group already present on one of the precursors is another viable, though often more complex, strategy.

Table 1: Reagents for Nucleophilic Introduction of Ethylsulfonyl Group

| Reagent/Precursor | Role | Potential Conditions | Expected Outcome |

| 2-Cyclopropyl-3-lithio-1H-pyrrole | Nucleophile | Ethylsulfonyl chloride in THF, -78 °C | Direct formation of the C-S bond |

| 2-Cyclopropyl-3-iodo-1H-pyrrole | Electrophile | Sodium ethanesulfinate, Cu(I) catalyst | Copper-catalyzed cross-coupling |

| 1-(Triisopropylsilyl)-2-cyclopropyl-1H-pyrrole | Protected Pyrrole | 1. n-BuLi/TMEDA 2. EtSO2Cl | Directed ortho-metalation followed by sulfonation |

Oxidation of Thioether Precursors to Sulfonyl Derivatives

A variety of oxidizing agents can be utilized for this transformation. The choice of oxidant and reaction conditions determines whether the reaction stops at the intermediate sulfoxide (B87167) stage or proceeds to the fully oxidized sulfone. beilstein-journals.org Hydrogen peroxide is a common and environmentally friendly choice, often used in conjunction with an acid catalyst like acetic acid. beilstein-journals.org Other reagents, such as meta-chloroperoxybenzoic acid (m-CPBA), can also be effective. Selective oxidation to the sulfone requires careful stoichiometric control of the oxidant, typically using at least two equivalents.

Table 2: Oxidizing Agents for Thioether to Sulfone Conversion

| Oxidizing Agent | Solvent | Temperature (°C) | Key Features |

| Hydrogen Peroxide (H₂O₂) | Acetic Acid | 25 - 100 | "Green" oxidant; reaction rate is temperature-dependent. beilstein-journals.org |

| m-CPBA | Dichloromethane | 0 - 25 | Highly effective; requires careful monitoring to avoid over-oxidation. |

| Potassium Permanganate (KMnO₄) | Acetone/Water | 0 - 25 | Strong oxidant; can sometimes lead to side reactions on the pyrrole ring. |

| Oxone® (2KHSO₅·KHSO₄·K₂SO₄) | Methanol/Water | 25 | Versatile and stable solid oxidant. |

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the optimization of various reaction parameters.

Catalyst Screening and Ligand Effects for Enhanced Selectivity

In synthetic routes that involve cross-coupling reactions to form the C-S bond, the choice of catalyst and associated ligands is paramount. For instance, in a copper-catalyzed reaction between an aryl halide and a sulfinate salt, different copper sources (e.g., CuI, Cu₂O) and ligands (e.g., phenanthroline, L-proline) can be screened to identify the most effective combination for maximizing yield and minimizing reaction time. The ligand's electronic and steric properties can significantly influence the catalytic cycle, enhancing the rate of reductive elimination and preventing side reactions. While direct sulfonation might not be catalytic, precursor synthesis steps, such as the formation of the substituted pyrrole ring itself, often rely on transition metal catalysis. organic-chemistry.org

Solvent and Temperature Optimization for Reaction Efficiency

The selection of an appropriate solvent and reaction temperature is critical for both the sulfonyl group introduction and the oxidation steps. For nucleophilic substitution reactions, polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are often preferred as they can solvate the metal cations without interfering with the nucleophile.

For the oxidation of the thioether precursor, the choice of solvent affects both the solubility of the substrate and the activity of the oxidant. beilstein-journals.org Temperature plays a critical role in controlling the reaction rate. While higher temperatures can accelerate the conversion, they may also promote the formation of undesired byproducts or decomposition of the pyrrole ring. An optimal temperature profile is often determined experimentally to balance reaction speed with selectivity and yield.

Table 3: Solvent and Temperature Effects on a Hypothetical Oxidation Step

| Solvent | Temperature (°C) | Observed Effect on Reaction | Potential Issues |

| Dichloromethane | 25 | Moderate rate, clean reaction with m-CPBA | Low boiling point limits temperature range |

| Acetic Acid | 80 | Increased rate with H₂O₂ | Potential for ring-opening or side reactions at high temps |

| Methanol/Water | 25 | Good solubility for Oxone®, clean conversion | Slower reaction rates compared to higher temperatures |

| Toluene | 110 | Can drive off water, but may require phase-transfer catalyst | Poor solubility for some inorganic oxidants |

Kinetic Studies and Reaction Pathway Analysis

To gain a deeper understanding of the reaction mechanism and identify rate-limiting steps, kinetic studies can be performed. By monitoring the concentration of reactants, intermediates, and products over time using techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, a rate law for the reaction can be established. This information is invaluable for optimization, as it can reveal the dependency of the reaction rate on the concentration of each species, including any catalysts or reagents. For example, such analysis could clarify whether the oxidation of the thioether proceeds stepwise through a stable sulfoxide intermediate or if the sulfoxide is rapidly converted to the sulfone under the reaction conditions.

Green Chemistry Principles in Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound is crucial for developing sustainable and environmentally responsible manufacturing processes. semanticscholar.org Key considerations include atom economy, the use of safer solvents and reagents, and energy efficiency.

The oxidation of a thioether precursor using hydrogen peroxide as the oxidant is a prime example of a green chemistry approach. beilstein-journals.org This reaction produces water as the only stoichiometric byproduct, making it highly atom-economical and environmentally benign compared to oxidants that generate significant chemical waste. beilstein-journals.org Furthermore, exploring the use of greener solvents, such as water, ethanol, or ionic liquids, can significantly reduce the environmental impact of the synthesis. semanticscholar.org Solvent-free reaction conditions, where feasible, represent an ideal scenario, minimizing solvent waste and simplifying product purification. mdpi.com The development of catalytic versions of reactions that traditionally require stoichiometric reagents is another cornerstone of green synthesis, reducing waste and often increasing energy efficiency.

Atom Economy and Step Economy Considerations

Multicomponent reactions (MCRs) are particularly advantageous for synthesizing complex molecules like this compound as they combine three or more reactants in a single operation, leading to high atom and step economy. researchgate.netthieme-connect.com For example, a hypothetical three-component synthesis would be significantly more atom-economical than a linear synthesis involving substitution and condensation reactions, which generate stoichiometric byproducts (e.g., salts, water) at each stage.

Table 1: Comparison of Synthetic Efficiency Metrics

| Metric | Multicomponent Reaction (Idealized) | Linear Synthesis (Hypothetical) | Advantage of MCR |

|---|---|---|---|

| Atom Economy | High (>80%) | Low to Moderate (often <50%) | Maximizes incorporation of starting materials into the product, reducing waste. |

| Step Economy | High (1-2 steps) | Low (multiple steps) | Reduces solvent use, energy consumption, and purification efforts. |

| Byproduct Generation | Minimal | Significant (salts, leaving groups) | Simplifies workup and minimizes environmental impact. |

Solvent Minimization and Alternative Reaction Media

Traditional organic synthesis often relies on volatile and potentially toxic organic solvents. Green chemistry promotes the reduction or replacement of these solvents with more environmentally benign alternatives. researchgate.net For the synthesis of pyrrole derivatives, research has explored various strategies to minimize solvent use.

Solvent-Free Reactions: Conducting reactions without a solvent, often aided by techniques like microwave irradiation or mechanochemistry (ball-milling), can drastically reduce waste. researchgate.net

Green Solvents: When a solvent is necessary, alternatives to conventional chlorinated or aromatic hydrocarbons are sought. Water is an ideal green solvent, and its use in pyrrole synthesis, such as in the Paal-Knorr condensation, has been successfully demonstrated. organic-chemistry.org Other alternatives include bio-derived solvents or ionic liquids, which have low volatility.

Catalyst Recyclability and Reuse Strategies

Catalysts are used to accelerate reactions and improve selectivity. From a green chemistry perspective, the ideal catalyst is highly active, selective, and, crucially, recyclable. Heterogeneous catalysts (those in a different phase from the reactants) are particularly valuable as they can be easily separated from the reaction mixture by filtration and reused over multiple cycles. mdpi.comresearchgate.net

For pyrrole synthesis, various recyclable catalytic systems have been developed:

Solid Acid Catalysts: Clays like montmorillonite (B579905) or supported Lewis acids (e.g., BiCl₃/SiO₂) have been employed as reusable catalysts for the Paal-Knorr synthesis, replacing corrosive and single-use Brønsted acids. mdpi.com

Magnetic Nanoparticles: Catalysts supported on magnetic nanoparticles can be efficiently recovered from the reaction vessel using an external magnet, offering a practical and effective method for reuse. researchgate.net

Conjugated Microporous Polymers (CMPs): These robust materials can incorporate catalytic sites (e.g., basic nitrogen atoms in pyrrole-based CMPs) and have been used as high-performance, recyclable heterogeneous catalysts for various organic reactions. frontiersin.org

The reusability of a catalyst not only reduces costs associated with expensive metals or ligands but also minimizes the generation of hazardous waste. researchgate.net

Scalability and Process Development for Synthetic Protocols

Moving a synthetic protocol from the laboratory bench to industrial production requires careful consideration of scalability, safety, and efficiency. Process development for compounds like this compound involves evaluating different manufacturing technologies and intensifying the process to maximize output while minimizing resource consumption.

Batch vs. Flow Chemistry Methodologies for Production Efficiency

The choice between traditional batch processing and modern continuous flow chemistry is a critical decision in process development.

Batch Chemistry: Involves reacting large quantities of materials in a single vessel. It is a well-established and versatile method. However, scaling up batch reactions can be challenging due to issues with heat transfer, mixing efficiency, and safety, especially for highly exothermic or rapid reactions. acs.org

Flow Chemistry: Involves continuously pumping reactants through a tube or microreactor where the reaction occurs. This methodology offers superior control over reaction parameters such as temperature, pressure, and residence time. syrris.comscispace.com The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat exchange, making it possible to safely perform reactions that are hazardous in batch. pharmasalmanac.com For the synthesis of heterocyclic compounds like pyrroles, flow chemistry has been shown to improve yields, reduce reaction times, and facilitate the integration of multiple synthetic steps. nih.gov

Table 2: Comparison of Batch and Flow Chemistry for Pyrrole Synthesis

| Feature | Batch Processing | Continuous Flow Processing | Advantage of Flow Chemistry |

|---|---|---|---|

| Heat Transfer | Poor; risk of thermal runaways | Excellent; enhanced safety | Allows for higher reaction temperatures and rates. |

| Mixing | Can be inefficient at large scale | Highly efficient and rapid | Improves reaction consistency and selectivity. |

| Scalability | Complex; requires re-optimization | Straightforward; by running longer | "Scale-out" is more predictable than "scale-up". |

| Safety | High inventory of hazardous materials | Small reaction volume at any time | Minimizes risk of accidents and exposure. acs.org |

| Process Control | Limited; parameters can drift | Precise control over all variables | Leads to higher product quality and reproducibility. |

Process Intensification Studies for Industrial Relevance

Process intensification aims to develop manufacturing processes that are dramatically smaller, safer, and more efficient than conventional ones. acs.org This is often achieved by integrating multiple operations into a single unit and using novel reactor designs.

For the production of this compound, process intensification could involve:

Telescoped Reactions: Combining multiple synthetic steps into a single, continuous flow process without isolating intermediates. This "one-pot" approach saves significant time and resources by eliminating the need for workup and purification of each intermediate. syrris.com

Microreactor Technology: Using microreactors can significantly accelerate reactions and improve yields due to enhanced mass and heat transfer. unito.it The small internal dimensions ensure that reactants are mixed almost instantaneously and temperature gradients are minimized.

Enabling Technologies: Integrating other energy sources like ultrasound or microwave irradiation into a flow setup can further accelerate reaction rates and improve efficiency, contributing to a more sustainable and cost-effective industrial process. frontiersin.org

By leveraging these advanced methodologies, the synthesis of this compound can be optimized to meet the economic and environmental demands of modern chemical manufacturing.

Theoretical and Computational Investigations of 2 Cyclopropyl 3 Ethylsulfonyl 1h Pyrrole

Electronic Structure and Bonding Analysis

A complete analysis of the electronic structure and bonding of 2-Cyclopropyl-3-(ethylsulfonyl)-1H-pyrrole would necessitate specific computational data that is currently unavailable.

Density Functional Theory (DFT) Calculations for Ground State Properties

DFT calculations are a cornerstone of modern computational chemistry, providing deep insights into the electronic and geometric properties of molecules. For this compound, these calculations would yield crucial information such as optimized molecular geometry (bond lengths and angles), total energy, and dipole moment. This data is fundamental for understanding the molecule's stability and its interactions with other molecules. Without specific research on this compound, any presentation of such data would be speculative.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile). The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability. A detailed FMO analysis for this compound has not been reported in scientific literature.

Electron Density Distribution and Electrostatic Potential Maps

The electron density distribution reveals how electrons are shared between atoms, providing a clear picture of the bonding within the molecule. Electrostatic potential (ESP) maps are particularly useful for identifying regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). These maps are invaluable for predicting non-covalent interactions and sites of potential chemical attack. Regrettably, specific ESP maps and detailed electron density analyses for this compound are not available in published research.

Conformational Analysis and Intramolecular Dynamics

The flexibility of the cyclopropyl (B3062369) and ethylsulfonyl groups suggests that this compound can adopt multiple conformations. A thorough understanding of these dynamics requires specialized computational techniques.

Potential Energy Surface Scans for Rotational Barriers

Potential energy surface (PES) scans are performed to explore the energy changes associated with the rotation around specific single bonds. For this molecule, rotations around the bonds connecting the cyclopropyl and ethylsulfonyl groups to the pyrrole (B145914) ring would be of particular interest. These scans would reveal the most stable conformations and the energy barriers between them. Such detailed conformational landscapes for this compound have not been documented.

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular dynamics simulations provide a dynamic picture of a molecule's behavior over time. By simulating the movements of atoms and bonds, MD can explore the accessible conformational space and determine the relative populations of different conformers at a given temperature. This information is crucial for understanding how the molecule behaves in a real-world environment. As of now, no MD simulation studies have been published for this compound.

Intramolecular Hydrogen Bonding and Steric Interactions

Computational models suggest the potential for weak intramolecular interactions within this compound. The primary candidate for such an interaction is a hydrogen bond between the N-H proton of the pyrrole ring and one of the oxygen atoms of the ethylsulfonyl group. The feasibility and strength of this interaction are heavily dependent on the rotational orientation (conformation) of the ethylsulfonyl and cyclopropyl groups relative to the pyrrole ring.

Steric hindrance between the bulky cyclopropyl and ethylsulfonyl groups is also a critical factor governing the molecule's preferred conformation. Density Functional Theory (DFT) calculations on related substituted pyrroles have shown that such steric clashes can influence the planarity of the pyrrole ring and the bond angles of the substituents. It is hypothesized that the molecule adopts a conformation that minimizes these steric repulsions, which may in turn affect the geometry of any potential intramolecular hydrogen bond.

Table 1: Predicted Intramolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Predicted Distance (Å) | Predicted Angle (°) | Notes |

| Hydrogen Bond | N-H (Pyrrole) | O (Sulfonyl) | 2.2 - 2.8 | 120 - 150 | Conformation-dependent |

| Steric Interaction | Cyclopropyl group | Ethylsulfonyl group | N/A | N/A | Influences overall molecular conformation |

Note: The data in this table is hypothetical and based on computational studies of analogous molecular structures. Specific experimental or calculated values for the title compound are not currently available in published literature.

Computational Prediction of Spectroscopic Properties

NMR Chemical Shift Calculation (e.g., GIAO, IGLO Methods)

The prediction of Nuclear Magnetic Resonance (NMR) spectra through computational methods like the Gauge-Independent Atomic Orbital (GIAO) method is a powerful tool for structural elucidation. For this compound, such calculations would be invaluable in assigning the chemical shifts of the various protons and carbon atoms.

It is anticipated that the protons on the pyrrole ring will exhibit distinct chemical shifts due to the electronic effects of the cyclopropyl and ethylsulfonyl substituents. The electron-withdrawing nature of the ethylsulfonyl group is expected to deshield nearby protons, shifting their signals downfield. Conversely, the cyclopropyl group may have a more complex effect, influencing the electronic environment through both sigma and pi interactions.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Method |

| Pyrrole N-H | 8.0 - 9.5 | N/A | GIAO/DFT |

| Pyrrole C4-H | 6.5 - 7.0 | 110 - 120 | GIAO/DFT |

| Pyrrole C5-H | 6.0 - 6.5 | 105 - 115 | GIAO/DFT |

| Cyclopropyl CH | 1.5 - 2.5 | 10 - 20 | GIAO/DFT |

| Ethyl CH₂ | 3.0 - 3.5 | 45 - 55 | GIAO/DFT |

| Ethyl CH₃ | 1.2 - 1.6 | 10 - 15 | GIAO/DFT |

Note: These are estimated chemical shift ranges based on known substituent effects on pyrrole rings and have not been experimentally verified for the title compound.

Vibrational Frequency Analysis (IR and Raman Spectra)

Theoretical vibrational frequency analysis can predict the key absorption bands in the Infrared (IR) and Raman spectra of this compound. These calculations help in identifying the characteristic vibrational modes of the different functional groups.

Key predicted vibrational frequencies would include the N-H stretch of the pyrrole ring, the asymmetric and symmetric S=O stretches of the sulfonyl group, and the various C-H and C-C stretching and bending modes of the pyrrole, cyclopropyl, and ethyl moieties. The position of the N-H stretching frequency could provide further evidence for the presence and strength of intramolecular hydrogen bonding.

UV-Vis Absorption and Emission Wavelength Prediction

Time-dependent density functional theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. For this compound, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the pyrrole ring. The substitution pattern will influence the energy of these transitions and thus the maximum absorption wavelength (λmax). The electron-withdrawing ethylsulfonyl group is likely to cause a red-shift (shift to longer wavelength) of the absorption bands compared to unsubstituted pyrrole.

Elucidation of Reaction Mechanisms via Computational Chemistry

Transition State Characterization for Key Synthetic Steps

Computational chemistry offers a powerful means to investigate the reaction mechanisms involved in the synthesis of complex molecules like this compound. By modeling the potential energy surface of a reaction, chemists can identify the structures of transition states and intermediates, and calculate the activation energies for different reaction pathways.

For a potential synthesis of this compound, such as a cyclization reaction to form the pyrrole ring, computational studies could be employed to:

Identify the lowest energy pathway: By comparing the activation energies of different possible mechanisms.

Characterize the transition state geometry: Providing insight into the key bond-forming and bond-breaking events.

Predict the regioselectivity of the reaction: Explaining why the substituents end up in the observed positions.

While specific computational studies on the synthesis of this compound are not available, the methodologies are well-established for elucidating the mechanisms of pyrrole synthesis in general.

Energetic Profiles and Activation Barriers of Synthetic Pathways

The synthesis of this compound can be theoretically modeled to understand the underlying reaction mechanisms and energetic requirements. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the potential energy surface of a reaction. hilarispublisher.com By identifying the structures of reactants, transition states, and products, a detailed energetic profile of each synthetic step can be constructed.

For a plausible synthetic route, such as a variation of the Paal-Knorr or Stetter reactions, computational models can predict the activation barriers (ΔG‡) and reaction energies (ΔG_rxn) for each elementary step. hilarispublisher.com The activation barrier represents the energy required to reach the transition state and is a key determinant of the reaction rate. A lower activation barrier corresponds to a faster reaction. The reaction energy indicates the thermodynamic favorability of a step.

Table 1: Hypothetical Calculated Energetic Data for a Proposed Synthetic Step

| Step | Reactants | Transition State | Products | Activation Energy (ΔG‡) (kcal/mol) | Reaction Energy (ΔG_rxn) (kcal/mol) |

| 1 | Intermediate A + Reagent B | TS1 | Intermediate C | 22.5 | -15.2 |

| 2 | Intermediate C | TS2 | Intermediate D | 18.7 | -5.8 |

| 3 | Intermediate D | TS3 | This compound | 15.3 | -25.0 |

This table presents hypothetical data for illustrative purposes.

Solvation Effects on Reaction Kinetics and Thermodynamics

The choice of solvent can significantly influence the kinetics and thermodynamics of a chemical reaction. gaylordchemical.com Computational models, particularly those incorporating implicit or explicit solvent models, can quantify these effects on the synthesis of this compound.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient for estimating the stabilizing or destabilizing effect of the solvent on charged or polar species, including reactants, transition states, and products. Explicit solvent models involve including a number of individual solvent molecules in the calculation, providing a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding.

By calculating the energetic profiles in different solvents, it is possible to predict how the activation barriers and reaction energies will change. For instance, a polar solvent might preferentially stabilize a polar transition state, thereby lowering the activation energy and accelerating the reaction.

Table 2: Hypothetical Solvation Effects on the Rate-Determining Step

| Solvent | Dielectric Constant | Activation Energy (ΔG‡) (kcal/mol) | Relative Reaction Rate |

| Toluene | 2.4 | 24.1 | 1.0 |

| Dichloromethane | 9.1 | 22.8 | 6.7 |

| Acetonitrile | 37.5 | 21.5 | 48.2 |

| Dimethyl Sulfoxide (B87167) (DMSO) | 46.7 | 20.9 | 125.9 |

This table presents hypothetical data for illustrative purposes.

These theoretical predictions can be invaluable for solvent screening in the process of optimizing the synthesis of this compound, potentially leading to higher yields and faster reaction times. gaylordchemical.com

Molecular Recognition and Intermolecular Interaction Studies

Docking Simulations with Hypothetical Binding Pockets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. plos.org For this compound, docking simulations can be performed to explore its potential interactions with hypothetical biological targets, such as the active site of an enzyme.

In a typical docking study, a three-dimensional model of the target protein is used. A defined binding pocket is specified, and a conformational search algorithm places the flexible ligand (this compound) into this pocket in various orientations and conformations. A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding. researchgate.net

Table 3: Hypothetical Docking Results for this compound

| Hypothetical Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kinase A | -8.5 | Lys72, Glu91, Leu148 | Hydrogen Bond, Hydrophobic |

| Protease B | -7.9 | Asp25, Gly27, Val82 | Hydrogen Bond, van der Waals |

| Cyclooxygenase-2 | -9.2 | Arg120, Tyr355, Val523 | Hydrogen Bond, π-Sulfur |

This table presents hypothetical data for illustrative purposes.

The results of docking simulations can provide insights into the plausible binding modes of this compound and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to binding. nih.gov This information is crucial in the early stages of drug discovery for identifying potential lead compounds. nih.gov

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Ligand-Target Systems

For a more accurate description of the interactions between this compound and a potential biological target, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be employed. mpg.de This approach combines the accuracy of quantum mechanics with the efficiency of molecular mechanics.

In a QM/MM simulation, the ligand and the immediate surrounding residues of the binding pocket are treated with a QM method, which allows for a precise calculation of electronic effects, such as charge transfer and polarization, that are crucial for bond-making and bond-breaking processes and for accurately describing non-covalent interactions. mpg.de The rest of the protein and the surrounding solvent are treated with a classical MM force field, which is computationally less expensive. mpg.de

This method is particularly useful for studying enzymatic reactions where the ligand is a substrate or for obtaining highly accurate binding energies. By providing a more detailed and accurate picture of the electronic landscape of the binding event, QM/MM simulations can offer a deeper understanding of the ligand-target interactions.

Prediction of Non-Covalent Interactions and Binding Affinities (Purely computational)

Purely computational methods can be used to predict the types and strengths of non-covalent interactions between this compound and a binding partner. Techniques such as Symmetry-Adapted Perturbation Theory (SAPT) can decompose the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion forces.

Furthermore, computational methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) can be used to calculate the relative binding affinities of a series of related ligands with high accuracy. These methods simulate a non-physical pathway that transforms one molecule into another, allowing for the calculation of the free energy difference between them.

Table 4: Hypothetical Non-Covalent Interaction Energy Decomposition (SAPT)

| Interaction Component | Energy (kcal/mol) |

| Electrostatics | -7.8 |

| Exchange | 12.5 |

| Induction | -3.2 |

| Dispersion | -9.1 |

| Total | -7.6 |

This table presents hypothetical data for illustrative purposes.

These advanced computational techniques provide a detailed understanding of the driving forces behind molecular recognition and can be used to predict the binding affinity of this compound with a high degree of confidence, guiding the design of more potent and selective molecules. nih.gov

In-Depth Analysis of this compound Remains Elusive in Scientific Literature

A comprehensive review of available scientific literature reveals a significant lack of detailed research on the advanced spectroscopic and structural characterization of the chemical compound this compound. Despite the specificity of the requested analysis, which includes high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction, no dedicated studies detailing these aspects for this particular molecule could be identified.

The inquiry sought to elaborate on sophisticated analytical techniques to define the compound's molecular structure and behavior. This included two-dimensional NMR methods such as COSY, HSQC, HMBC, and NOESY/ROESY for determining connectivity and stereochemistry, dynamic NMR for assessing conformational changes, and the use of isotopic labeling in NMR studies. Furthermore, the request extended to single-crystal X-ray diffraction analysis to understand its solid-state conformation, crystal packing, and intermolecular interactions like hydrogen bonding.

While general principles and applications of these advanced analytical techniques are well-documented for a wide array of chemical compounds, their specific application to this compound has not been published in the accessible scientific domain. Consequently, the creation of detailed data tables and an in-depth discussion of research findings as requested is not feasible at this time.

The absence of such specific data highlights a gap in the current body of chemical research. Further investigation by synthetic and analytical chemists would be required to generate the experimental data necessary to fulfill the detailed structural and spectroscopic analysis outlined. Until such research is conducted and published, a thorough and scientifically accurate article on the advanced characterization of this compound cannot be compiled.

Advanced Spectroscopic and Structural Characterization

Single Crystal X-ray Diffraction Analysis

Polymorphism and Co-crystal Formation Studies

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in materials science and pharmaceuticals. Each polymorph, while chemically identical, possesses a distinct crystal lattice arrangement, which can influence physical properties such as melting point, solubility, and stability. For 2-Cyclopropyl-3-(ethylsulfonyl)-1H-pyrrole, the potential for polymorphism arises from the possibility of different packing arrangements in the solid state, influenced by intermolecular interactions. The key interaction points on the molecule are the hydrogen bond donor (the N-H group of the pyrrole (B145914) ring) and hydrogen bond acceptors (the two oxygen atoms of the sulfonyl group).

Co-crystal formation is another avenue for modifying the solid-state properties of a compound. researchgate.netekb.eg This involves combining the target molecule with a second, different molecule (a co-former) in a specific stoichiometric ratio within a crystal lattice. sysrevpharm.orgijper.org The formation of co-crystals is governed by non-covalent interactions, primarily hydrogen bonding. researchgate.net For this compound, suitable co-formers would be compounds that can form strong hydrogen bonds with the pyrrole N-H or the sulfonyl oxygens. The selection of co-formers can be guided by crystal engineering principles, such as the analysis of hydrogen bond synthons. nih.gov

Techniques such as solvent evaporation, grinding (both neat and liquid-assisted), and slurry crystallization are common methods for screening for both polymorphs and co-crystals. ekb.egsysrevpharm.org Characterization of the resulting solid forms would be carried out using techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared spectroscopy to identify and differentiate between various crystalline forms.

Below is a table of potential co-formers for this compound and the likely hydrogen bond interactions.

| Co-former | Functional Group | Potential Hydrogen Bond Interaction with this compound |

| Benzoic Acid | Carboxylic Acid | Pyrrole N-H with Carboxylic Acid O; Sulfonyl O with Carboxylic Acid O-H |

| Nicotinamide | Amide | Pyrrole N-H with Amide C=O; Sulfonyl O with Amide N-H |

| 4,4'-Bipyridine | Pyridine | Pyrrole N-H with Pyridine N |

| Urea | Amide | Pyrrole N-H with Amide C=O; Sulfonyl O with Amide N-H |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the molecular structure and bonding within a compound.

Assignment of Characteristic Functional Group Frequencies

The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to its various functional groups. The table below provides a hypothetical assignment of these frequencies based on established group frequency ranges.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (Infrared) | Expected Wavenumber (cm⁻¹) (Raman) |

| N-H (Pyrrole) | Stretching | 3400 - 3200 (broad) | 3400 - 3200 (weak) |

| C-H (Aromatic/Pyrrole) | Stretching | 3150 - 3050 | 3150 - 3050 |

| C-H (Cyclopropyl) | Stretching | 3080 - 3000 | 3080 - 3000 |

| C-H (Ethyl) | Stretching | 2980 - 2850 | 2980 - 2850 |

| C=C (Pyrrole) | Stretching | 1600 - 1500 | 1600 - 1500 |

| S=O (Sulfonyl) | Asymmetric Stretching | 1350 - 1300 | 1350 - 1300 (weak) |

| S=O (Sulfonyl) | Symmetric Stretching | 1160 - 1120 | 1160 - 1120 |

| C-N (Pyrrole) | Stretching | 1300 - 1200 | 1300 - 1200 |

| C-S (Sulfonyl) | Stretching | 800 - 600 | 800 - 600 |

Conformational Sensitivity of Vibrational Modes

The structure of this compound has several rotatable single bonds, specifically the bond connecting the cyclopropyl (B3062369) group to the pyrrole ring and the bonds within the ethylsulfonyl group. Rotation around these bonds can lead to different stable conformations (rotational isomers or conformers). nih.gov These conformational changes can induce subtle shifts in the vibrational frequencies of the molecule. nih.gov

For instance, the orientation of the ethyl group relative to the pyrrole ring could influence the vibrational modes of the sulfonyl group and the pyrrole skeleton. Similarly, the orientation of the cyclopropyl ring could affect the C-H bending modes. Low-temperature IR or Raman spectroscopy could potentially "freeze out" specific conformers, allowing for their individual characterization. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental spectroscopy to predict the vibrational spectra of different conformers and aid in their assignment. nih.gov

Surface-Enhanced Raman Scattering (SERS) for Trace Analysis

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive technique that can enhance the Raman signal of a molecule by several orders of magnitude when it is adsorbed onto or in close proximity to a nanostructured metal surface, typically silver or gold. mdpi.comresearchgate.net This enhancement allows for the detection of very low concentrations of an analyte.

For this compound, SERS could be a valuable tool for trace analysis. The molecule could interact with the metal surface through several mechanisms. The lone pair of electrons on the pyrrole nitrogen or the oxygen atoms of the sulfonyl group could facilitate chemisorption onto the metal surface. nih.gov The orientation of the molecule on the surface would determine which vibrational modes are most enhanced. If the molecule adsorbs via the sulfonyl group, the S=O stretching modes would likely show significant enhancement. If the interaction is through the pyrrole ring, the ring breathing and C-H bending modes would be more prominent.

High-Resolution Mass Spectrometry and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a powerful analytical technique for determining the elemental composition of a molecule with high accuracy.

Accurate Mass Determination and Isotopic Fine Structure Analysis

HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of precision. This allows for the determination of the elemental formula of this compound. The presence of sulfur, with its characteristic isotopic distribution (³²S, ³³S, ³⁴S), provides a distinct signature in the mass spectrum. bruker.com

The isotopic fine structure refers to the unique mass spectral pattern that arises from the naturally occurring isotopes within a molecule. bruker.com High-resolution instruments can resolve the contributions of different isotopes to a given nominal mass peak. chemrxiv.org For this compound (C₉H₁₃NO₂S), the theoretical isotopic distribution can be calculated and compared to the experimental spectrum to confirm the elemental composition.

The table below shows the theoretical isotopic distribution for the molecular ion [M+H]⁺ of this compound.

| Ion | Exact Mass | Relative Abundance (%) |

| C₉H₁₄NO₂³²S⁺ | 216.0740 | 100.00 |

| C₈¹³CH₁₄NO₂³²S⁺ | 217.0773 | 10.04 |

| C₉H₁₃DNO₂³²S⁺ | 217.0799 | 0.20 |

| C₉H₁₄N¹⁵O₂³²S⁺ | 217.0710 | 0.37 |

| C₉H₁₄NO¹⁷O³²S⁺ | 217.0784 | 0.04 |

| C₉H₁₄NO₂³³S⁺ | 217.0718 | 0.78 |

| C₉H₁₄NO₂³⁴S⁺ | 218.0676 | 4.40 |

Fragmentation Pathways

Under the energetic conditions of mass spectrometry, the molecular ion of this compound will undergo fragmentation, breaking into smaller, characteristic ions. The study of these fragmentation pathways provides valuable structural information. nih.gov Based on the structure of the compound, several fragmentation pathways can be proposed:

Loss of the ethyl group: Cleavage of the S-C₂H₅ bond would result in the loss of an ethyl radical (•C₂H₅) or ethylene (B1197577) (C₂H₄), leading to a prominent fragment ion.

Loss of sulfur dioxide: The sulfonyl group can be eliminated as SO₂, a common fragmentation pathway for sulfones.

Cleavage of the cyclopropyl ring: The strained cyclopropyl ring can undergo ring-opening or fragmentation.

Pyrrole ring fragmentation: The pyrrole ring itself can cleave, although this is generally less favorable than the loss of substituents.

The fragmentation pattern is highly dependent on the ionization method used (e.g., Electron Ionization, Electrospray Ionization).

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragments

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. In a hypothetical MS/MS experiment on this compound, the molecule would first be ionized and isolated. Subsequent collision-induced dissociation (CID) would induce fragmentation.

The fragmentation pattern would be dictated by the weakest bonds and the most stable resulting fragments. Key predicted fragmentation pathways would include:

Loss of the ethyl group: Cleavage of the ethyl-sulfur bond would result in a significant fragment ion.

Loss of the entire ethylsulfonyl group: The C-S bond between the pyrrole ring and the sulfonyl group could break, providing information about the substituent.

Cleavage of the cyclopropyl ring: Cyclopropyl groups can undergo characteristic ring-opening fragmentations.

Fragmentation of the pyrrole ring: The heterocyclic pyrrole ring itself could break apart, yielding further structural information.

A detailed analysis of the mass-to-charge ratios of these fragments would allow for the confident structural confirmation of the parent molecule.

Hypothetical MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| [M+H]⁺ | [M+H - C₂H₄]⁺ | Ethene | Ion resulting from cyclopropyl ring cleavage |

| [M+H]⁺ | [M+H - C₂H₅]⁺ | Ethyl radical | Ion with a sulfinyl group |

| [M+H]⁺ | [M+H - SO₂]⁺ | Sulfur dioxide | Ion after loss of the sulfonyl moiety |

Ion Mobility Spectrometry (IMS) for Gas-Phase Conformation Studies

Ion Mobility Spectrometry (IMS) separates ions based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of an electric field. This technique provides information about the three-dimensional structure of a molecule in the gas phase.

For this compound, IMS could reveal the preferred spatial orientation of the cyclopropyl and ethylsulfonyl groups relative to the pyrrole ring. Different conformers (spatial arrangements of the atoms) would have different collision cross-sections (CCS), leading to different drift times. By measuring the arrival time distribution, one could potentially identify and quantify the presence of multiple conformers in the gas phase. This is particularly useful for understanding the flexibility of the molecule and the rotational freedom around the C-C and C-S bonds.

Exploration of Biological Mechanisms and Target Interactions in Vitro and Preclinical Focus

High-Throughput Screening for Biological Activity Profiling (Target-agnostic screening)

Comprehensive biological activity profiling of 2-Cyclopropyl-3-(ethylsulfonyl)-1H-pyrrole through target-agnostic high-throughput screening does not appear to be documented in available literature. Such screening is crucial for identifying initial biological activities and potential therapeutic targets of a novel compound.

Enzyme Inhibition Assays (General enzyme classes, e.g., hydrolases, oxidoreductases)

There is currently no publicly available data detailing the inhibitory activity of this compound against general enzyme classes such as hydrolases or oxidoreductases. Enzyme inhibition assays are fundamental in determining a compound's potential to modulate specific enzymatic pathways.

Receptor Binding Studies Using In Vitro Receptor Panels

Information regarding the binding affinity of this compound to a panel of in vitro receptors is not present in the surveyed scientific databases. These studies are essential for identifying the compound's potential interactions with various receptor families, which could indicate its pharmacological relevance.

Cell-Based Reporter Assays for Pathway Modulation (e.g., transcription factor activation)

No studies utilizing cell-based reporter assays to investigate the modulation of cellular pathways, such as transcription factor activation, by this compound have been identified. These assays are critical for understanding the compound's functional effects at a cellular level.

Mechanistic Studies at the Molecular and Cellular Level (In Vitro)

Detailed mechanistic studies at the molecular and cellular level for this compound are not described in the available scientific literature. Such studies are vital for elucidating the precise mechanism of action of a compound.

Ligand-Protein Binding Kinetics and Thermodynamics (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

There is a lack of published data on the ligand-protein binding kinetics and thermodynamics of this compound. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are instrumental in characterizing the binding affinity, kinetics, and thermodynamic properties of a compound's interaction with its biological target.

Structural Biology of Compound-Target Complexes (e.g., X-ray Co-crystallization, Cryo-EM)

No structural biology data, such as that obtained from X-ray co-crystallization or cryo-electron microscopy (Cryo-EM), is available for this compound in complex with any biological target. These structural studies are key to understanding the molecular basis of a compound's activity and for guiding further drug development.

Modulation of Intracellular Signaling Pathways (e.g., Western Blot, RT-qPCR analysis in cell lines)

Research into the specific effects of this compound on intracellular signaling pathways is not available in the public domain. Typically, to elucidate the mechanism of action of a novel compound, researchers would treat relevant cell lines with the molecule and analyze changes in protein expression and gene transcription.

For instance, Western Blot analysis would be employed to measure the levels of key proteins involved in signaling cascades potentially targeted by the compound. This could include proteins related to cell proliferation, apoptosis, or inflammation. Similarly, Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) would be used to quantify changes in the expression of target genes, providing insight into the transcriptional effects of the compound. Without experimental data, no specific pathways modulated by this compound can be identified.

Structure-Activity Relationship (SAR) Studies for Biological Impact

While general principles of SAR are well-established for pyrrole-containing compounds, specific studies for this compound are not documented. nih.govrsc.org SAR studies are crucial for optimizing a lead compound's potency and selectivity. mdpi.comresearchgate.net

Rational Design and Synthesis of Analogues for SAR Elucidation

The rational design of analogues for a compound like this compound would involve systematic modification of its core structural components: the cyclopropyl (B3062369) group at the 2-position, the ethylsulfonyl group at the 3-position, and the pyrrole (B145914) ring itself.

Modification of the Cyclopropyl Group: Analogues might be synthesized by replacing the cyclopropyl ring with other small cycloalkyl or branched alkyl groups to probe the spatial and electronic requirements of the target binding pocket. researchgate.net

Modification of the Ethylsulfonyl Group: The ethyl group could be replaced with other alkyl or aryl substituents to evaluate the impact of size and lipophilicity. The sulfonyl moiety itself could be substituted with other electron-withdrawing groups like a ketone or amide to understand its role in target interaction.

Substitution on the Pyrrole Ring: The N-H of the pyrrole could be substituted with various alkyl or aryl groups to explore additional binding interactions. mdpi.comresearchgate.net Positions 4 and 5 of the pyrrole ring could also be functionalized. nih.govnih.govmdpi.com

The synthesis of such analogues often follows established heterocyclic chemistry protocols, such as Knorr-type or Paal-Knorr pyrrole synthesis, followed by functional group manipulations. mdpi.comnih.gov

Correlation of Structural Modifications with In Vitro Biological Responses (e.g., IC50/EC50 determination)

Once a library of analogues is synthesized, each compound would be tested in relevant in vitro biological assays to determine its potency. nih.gov This is typically quantified by the half-maximal inhibitory concentration (IC50) for antagonists or the half-maximal effective concentration (EC50) for agonists.

By comparing the IC50/EC50 values of the analogues with that of the parent compound, researchers can deduce critical SAR insights. For example, if replacing the cyclopropyl group with a larger cyclopentyl group leads to a significant loss of activity, it would suggest that the binding pocket is sterically constrained in that region. A hypothetical SAR data table is presented below to illustrate this principle.

Table 1: Hypothetical SAR Data for Analogues of this compound This table is for illustrative purposes only. The data is not real.

| Compound ID | R1 (at position 2) | R2 (sulfonyl substituent) | Target X IC50 (µM) |

|---|---|---|---|

| Parent | Cyclopropyl | Ethyl | 0.5 |

| Analogue 1 | Isopropyl | Ethyl | 1.2 |

| Analogue 2 | Cyclopentyl | Ethyl | >10 |

| Analogue 3 | Cyclopropyl | Methyl | 0.8 |

Pharmacophore Modeling and Ligand-Based Drug Design Principles

In the absence of a known target structure, ligand-based drug design principles are often employed. nih.govresearchgate.net A pharmacophore model can be generated from a set of active molecules to define the essential three-dimensional arrangement of chemical features required for biological activity. dovepress.comijper.org

For a molecule like this compound, a potential pharmacophore model might include:

A hydrophobic feature corresponding to the cyclopropyl group.

A hydrogen bond acceptor from the sulfonyl oxygen atoms.

A hydrogen bond donor from the pyrrole N-H.

An aromatic/heterocyclic ring feature from the pyrrole core.

This model could then be used as a 3D query to screen virtual compound libraries to identify novel molecules with the potential for similar biological activity. ijper.org

Cellular Uptake and Distribution Research (In Vitro Cell Models)

No experimental data exists regarding the cellular uptake and distribution of this compound. nih.gov This is a critical aspect of drug development, as a compound must reach its intracellular target to be effective.

Intracellular Localization Studies using Fluorescence Microscopy

No studies utilizing fluorescence microscopy to determine the subcellular distribution of this compound are present in the public scientific literature.

Interaction with Cellular Transporter Proteins

There is no available research documenting the interaction of this compound with any cellular transporter proteins.

Omics Approaches in Biological Research (In Vitro Cell Lines)

Comprehensive omics studies, including proteomics, metabolomics, and transcriptomics, focused on the cellular effects of this compound have not been published.

Global Protein Expression Profiling (Proteomics) in Response to Compound Exposure

No data is available on how this compound exposure alters global protein expression in any cell line.

Metabolic Perturbations and Metabolite Profiling (Metabolomics)

There are no published metabolomic studies to characterize the metabolic perturbations induced by this compound in cell cultures.

Gene Expression Analysis (Transcriptomics) in Treated Cell Cultures

No transcriptomic analyses have been reported to identify changes in gene expression in response to treatment with this compound.

Potential Applications in Advanced Materials Science

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

Role in Sensor Technologies and Adsorption Materials

Further research and publication in peer-reviewed scientific journals would be necessary to elucidate the properties and potential applications of 2-Cyclopropyl-3-(ethylsulfonyl)-1H-pyrrole in these advanced fields.

Lack of Specific Research Data Hinders Analysis of this compound in Advanced Materials

Despite a thorough search of scientific literature and patent databases, no specific research could be found detailing the potential applications of the chemical compound this compound in the field of advanced materials science, particularly concerning its supramolecular chemistry, self-assembly, and stimuli-responsive properties. The inquiry sought to generate an in-depth article based on a specific outline, but the foundational data for this particular compound is not available in the public domain.

The requested article was to focus on the following areas:

Supramolecular Chemistry and Self-Assembly: This would involve an exploration of the non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, that could direct the self-assembly of this compound into larger, ordered structures.

Stimuli-Responsive Materials: This section would have investigated if materials based on this pyrrole (B145914) scaffold could respond to external stimuli like light, heat, or pH changes, leading to alterations in their properties.

While general information exists for pyrrole derivatives as a class, and for concepts like non-covalent interactions and stimuli-responsive materials, there is a conspicuous absence of studies specifically investigating "this compound" within these contexts. The scientific community has explored various other pyrrole-containing molecules for applications in materials science, but this specific derivative does not appear to have been a subject of such research.

Consequently, it is not possible to provide a scientifically accurate and informative article that adheres to the user's detailed outline for this particular compound. The creation of data tables and detailed research findings is unachievable without the underlying experimental or computational studies.

It is possible that the compound is synthesized for other purposes not related to materials science, or that research into its material properties is proprietary and not publicly disclosed. Without any available data, any attempt to generate the requested content would be purely speculative and would not meet the required standards of scientific accuracy.

Environmental Transformation and Degradation Pathways

Hydrolytic Stability under Various Environmental Conditions

Should scientific studies on the environmental fate of 2-Cyclopropyl-3-(ethylsulfonyl)-1H-pyrrole become publicly available in the future, it would be possible to revisit this topic and provide the detailed article as requested.

pH-Dependent Hydrolysis Kinetics and Product Formation

No data is available on the pH-dependent hydrolysis kinetics or the resulting product formation for this compound.

Influence of Temperature and Ionic Strength on Hydrolysis

There is no available information detailing the influence of temperature or ionic strength on the hydrolysis of this compound.

Future Research Directions and Translational Opportunities for 2 Cyclopropyl 3 Ethylsulfonyl 1h Pyrrole

Development of Novel and Sustainable Synthetic Methodologies

The efficient and controlled synthesis of 2-cyclopropyl-3-(ethylsulfonyl)-1H-pyrrole and its analogues is paramount for enabling thorough investigation of their properties. Future research in this area should focus on developing innovative, sustainable, and versatile synthetic strategies.

Asymmetric Synthesis of Chiral Analogues for Enhanced Specificity

The introduction of chirality, particularly in relation to the cyclopropyl (B3062369) group, can have a profound impact on the biological activity and specificity of a molecule. Asymmetric synthesis of chiral analogues of this compound represents a critical avenue for research. The development of stereoselective methods would allow for the synthesis of individual enantiomers, which is crucial as different enantiomers of a compound often exhibit distinct pharmacological and toxicological profiles.

Catalytic asymmetric cyclopropanation reactions are a well-established method for creating chiral cyclopropyl rings. Future work could explore the application of chiral catalysts, such as those based on rhodium, copper, or cobalt, to introduce the cyclopropyl group onto a suitable pyrrole (B145914) precursor in an enantioselective manner. For instance, methods involving the decomposition of diazo compounds in the presence of a chiral catalyst and an appropriate alkene-substituted pyrrole could be investigated. Furthermore, biocatalytic approaches, utilizing engineered enzymes, could offer a highly selective and environmentally friendly alternative for the synthesis of chiral cyclopropyl-containing building blocks.

Another promising strategy involves the asymmetric ring-opening/cyclization of cyclopropyl ketones with primary amines, catalyzed by chiral complexes. This method could be adapted to construct the chiral pyrrole ring itself, with the cyclopropyl group already in place.

Multicomponent Reactions for High-Throughput Scaffold Diversification

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are powerful tools for generating chemical diversity efficiently. Developing MCRs for the synthesis of a library of this compound analogues would facilitate high-throughput screening for biological activity.